molecular formula C9H8F2O B13123699 1,4-Difluoro-2-methoxy-5-vinylbenzene

1,4-Difluoro-2-methoxy-5-vinylbenzene

Cat. No.: B13123699
M. Wt: 170.16 g/mol
InChI Key: GTBMXVPKDVIBMX-UHFFFAOYSA-N
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Description

Current Landscape of Research on Fluorinated Aromatic Vinyl Ethers

Research into fluorinated aromatic vinyl ethers and related compounds, such as fluorostyrenes, is an active area of materials science and organic synthesis. These monomers are valued for their ability to produce polymers with unique and desirable properties. The incorporation of fluorine atoms into organic molecules can significantly alter their physical and chemical characteristics, leading to enhanced thermal stability, chemical resistance, and specific optical and dielectric properties.

Current research efforts are largely focused on the synthesis of novel fluorinated monomers and their subsequent polymerization. researchgate.netresearchgate.net Scientists are exploring various synthetic routes to these compounds, including palladium-catalyzed cross-coupling reactions, to efficiently create a diverse range of monomers. researchgate.net The polymerization of these monomers is studied using different techniques, including radical and cationic polymerization, to produce fluoropolymers. researchgate.net These materials are investigated for high-performance applications, such as their use in advanced fluoroelastomers, as specialized surface agents, and in materials for microlithography and optics. researchgate.net

Significance of 1,4-Difluoro-2-methoxy-5-vinylbenzene in Contemporary Chemical Research

While specific research literature on this compound is not extensively available, its significance can be inferred from its complex molecular structure. As a highly substituted aromatic compound, it represents a specialized monomer for the synthesis of advanced functional polymers. The unique combination of two fluorine atoms, a methoxy (B1213986) group, and a polymerizable vinyl group on a benzene (B151609) ring suggests its potential utility in creating materials with precisely engineered properties.

The strategic placement of these functional groups allows for fine-tuning of the electronic and steric environment of the molecule. This makes this compound a potentially valuable building block in fields such as:

Materials Science: For creating specialty polymers with high thermal stability, solvent resistance, and specific refractive indices or dielectric constants.

Organic Synthesis: As an intermediate in the synthesis of complex molecules, where the vinyl group can be further functionalized after polymerization or used in various organic reactions.

Agrochemicals and Pharmaceuticals: Fluorinated organic compounds are of significant interest in these areas due to their enhanced metabolic stability and bioavailability. While no direct applications are documented, its structure is analogous to motifs found in bioactive molecules.

Structural Features and their Fundamental Implications for Reactivity and Polymerization Phenomena

The reactivity of this compound is governed by the interplay of its three distinct functional groups attached to the aromatic core. Each substituent exerts electronic and steric effects that influence the behavior of the molecule in chemical reactions.

However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (+R or +M effect). researchgate.net This resonance effect increases electron density, particularly at the ortho and para positions relative to the fluorine atom. In the case of fluorine, the inductive effect is generally considered to be stronger than its resonance effect. researchgate.net The presence of two fluorine atoms amplifies this electron withdrawal.

Sterically, fluorine is relatively small, but its presence can still influence the approach of reagents to the ring.

Table 1: Electronic Effects of Fluorine on an Aromatic Ring

Effect Type Description Impact on Reactivity
Inductive Effect (-I) Strong electron withdrawal through the sigma bond due to high electronegativity. Deactivates the entire ring towards electrophilic attack.
Resonance Effect (+R) Weak electron donation of lone pairs into the pi system. Tends to direct incoming electrophiles to ortho/para positions.

This is an interactive data table. You can sort and filter the data.

The methoxy group (-OCH₃) has a dual electronic influence on the aromatic ring. The oxygen atom is electronegative and exerts an electron-withdrawing inductive effect (-I). However, this is significantly outweighed by its powerful electron-donating resonance effect (+R), where one of the oxygen's lone pairs delocalizes into the aromatic π-system.

This strong resonance donation substantially increases the electron density of the ring, making it much more reactive towards electrophilic substitution than benzene. researchgate.net The effect is most pronounced at the positions ortho and para to the methoxy group. In this compound, the methoxy group strongly activates the ring, counteracting the deactivating effect of the fluorine atoms.

The vinyl group (-CH=CH₂) is the primary site for polymerization. As an alkene, it can undergo a variety of addition reactions. Its reactivity is influenced by the electronic effects of the other substituents on the aromatic ring. The electron-donating methoxy group and the electron-withdrawing fluorine atoms will modulate the electron density of the vinyl group's double bond.

The primary reactions involving the vinyl moiety include:

Polymerization: The vinyl group allows the molecule to act as a monomer in chain-growth polymerization, typically via radical or ionic (anionic, cationic) mechanisms, to form polystyrene-like polymers. researchgate.netnih.gov

Electrophilic Addition: The double bond can react with electrophiles, although this is less common for styrenic systems compared to polymerization.

Coupling Reactions: The vinyl group can participate in various metal-catalyzed cross-coupling reactions. sigmaaldrich.com

Table 2: Summary of Functional Groups and their Primary Influence

Functional Group Position Primary Electronic Effect Influence on Reactivity
Fluorine 1, 4 Strong Inductive Withdrawal (-I) Deactivates aromatic ring
Methoxy 2 Strong Resonance Donation (+R) Activates aromatic ring

This is an interactive data table. You can sort and filter the data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

IUPAC Name

1-ethenyl-2,5-difluoro-4-methoxybenzene

InChI

InChI=1S/C9H8F2O/c1-3-6-4-8(11)9(12-2)5-7(6)10/h3-5H,1H2,2H3

InChI Key

GTBMXVPKDVIBMX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)F)C=C)F

Origin of Product

United States

Synthetic Methodologies and Strategies for 1,4 Difluoro 2 Methoxy 5 Vinylbenzene

Established Synthetic Routes to Substituted Vinylbenzenes

The synthesis of vinylbenzenes, or styrenes, is a cornerstone of organic chemistry, with numerous methods developed to introduce the vinyl group onto an aromatic ring. These methods can be broadly categorized based on the key bond-forming strategy.

Electrophilic Aromatic Substitution Approaches to Functionalized Benzene (B151609) Derivatives

Electrophilic Aromatic Substitution (EAS) is a fundamental process for introducing functional groups onto a benzene ring. tutorsglobe.com In this type of reaction, an electrophile attacks the electron-rich benzene ring, replacing a hydrogen atom. scribd.comchemistry.coach The success of EAS lies in generating a potent electrophile, often with the aid of a catalyst. tutorsglobe.com

Key examples of EAS reactions that are instrumental in creating precursors for substituted vinylbenzenes include:

Friedel-Crafts Alkylation and Acylation: These reactions attach alkyl or acyl groups to the aromatic ring. scribd.comyoutube.com Friedel-Crafts alkylation involves reacting an alkyl halide with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.com A significant challenge is the potential for carbocation rearrangements and polyalkylation, as the introduced alkyl group activates the ring to further substitution. youtube.com Friedel-Crafts acylation, which introduces a ketone, avoids these issues as the acyl group is deactivating. The resulting ketone can then be further modified.

Halogenation: This involves the introduction of halogen atoms (e.g., Cl, Br) onto the ring, typically using a Lewis acid catalyst like FeCl₃ or AlCl₃. chemistry.coach Halogenated benzenes are versatile intermediates for subsequent cross-coupling reactions to build more complex structures.

Nitration and Sulfonation: Nitration, the introduction of a nitro group (NO₂), and sulfonation, the introduction of a sulfonic acid group (SO₃H), are common EAS reactions that add deactivating, meta-directing groups. scribd.comchemistry.coach These groups can be chemically transformed later in a synthetic sequence. For instance, a nitro group can be reduced to an amine, which can then be converted into a variety of other functionalities. youtube.comyoutube.com

The regiochemical outcome of these reactions is governed by the electronic properties of the substituents already present on the benzene ring. Electron-donating groups activate the ring and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct to the meta position. libretexts.org

Catalytic Olefination Reactions for the Formation of (Difluorovinyl)benzenes

Creating vinyl groups, particularly those containing fluorine atoms, often requires more specialized catalytic methods beyond classical EAS. Transition metal-catalyzed reactions are particularly powerful for this purpose. These reactions often involve the functionalization of C-F or C-H bonds.

One prominent strategy involves the reaction of gem-difluoroalkenes with various transition metal catalysts (e.g., Cu, Pd, Ni, Co). nih.gov Many of these transformations proceed through a β-fluoride elimination pathway, where a metal-fluoride intermediate eliminates to form a new, monofluorinated alkene. nih.gov Another approach is the direct C-H functionalization of aromatic rings. For example, a palladium-catalyzed reaction between indole (B1671886) heterocycles and fluorinated diazoalkanes has been shown to produce gem-difluoro olefins through a C-H functionalization followed by β-fluoride elimination. researchgate.net

The synthesis of trifluorostyrene (B1584497) and difluorostyrene (B1617740) derivatives can also be achieved via palladium-catalyzed cross-coupling reactions. These methods couple aryl halides or arylboronic acids with a trifluorovinyl source, providing a direct route to these valuable monomers. researchgate.net

Reaction TypeCatalyst SystemSubstratesProduct TypeRef.
Defluorinative BorylationCu(I) / Xantphosgem-Difluoroalkenes, (Bpin)₂α-Boryl-α-fluoroalkenes nih.gov
C-H/C-F FunctionalizationCobalt (Co)gem-Difluoroalkenes, IndolesZ-Fluoroalkenes nih.gov
C-H FunctionalizationPalladium (Pd)Indoles, Fluorinated Diazoalkanesgem-Difluoro olefins researchgate.net
Cross-CouplingPalladium (Pd)Aryl Iodides, Trifluorovinyl Zinc ReagentTrifluorostyrenes researchgate.net

Knoevenagel Condensation and Analogous Methods for Vinyl-Substituted Aromatic Compounds

The Knoevenagel condensation is a highly effective method for forming carbon-carbon double bonds. wikipedia.org The reaction involves the condensation of an aldehyde or ketone with an "active methylene" compound—a compound with a CH₂ group flanked by two electron-withdrawing groups (Z), such as Z-CH₂-Z. wikipedia.org Common active methylene (B1212753) compounds include diethyl malonate, malonic acid, and ethyl acetoacetate. The reaction is typically catalyzed by a weak base, such as an amine like piperidine. wikipedia.orgchemrxiv.org

The mechanism proceeds via a nucleophilic addition of the deprotonated active methylene compound (a carbanion) to the carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org

A key variant is the Doebner modification, which uses pyridine (B92270) as the solvent and catalyst. This modification is particularly useful when one of the electron-withdrawing groups on the active methylene compound is a carboxylic acid (e.g., malonic acid). Under these conditions, the initial condensation product undergoes decarboxylation, leading to an α,β-unsaturated carboxylic acid. wikipedia.orgorganic-chemistry.org

The Knoevenagel condensation has been widely applied to aromatic aldehydes to produce a variety of substituted styrenes and cinnamic acid derivatives. nih.govacs.orgresearchgate.net The choice of catalyst, solvent, and reaction conditions can significantly influence the product selectivity and yield. nih.gov

AldehydeActive Methylene CompoundCatalyst/ConditionsProduct TypeRef.
2-(1-phenylvinyl)benzaldehydeMethyl MalonatePiperidine, AcOH, Benzene, 80°C, 1.5hBenzylidene Malonate acs.org
2-(1-phenylvinyl)benzaldehydeMethyl MalonateTiCl₄-pyridine, CH₂Cl₂, rtIndene Derivative acs.org
2-MethoxybenzaldehydeThiobarbituric AcidPiperidine, Ethanolα,β-Unsaturated Enone wikipedia.org
Substituted BenzaldehydesIsobutyl CyanoacetatePiperidineSubstituted Phenylcyanoacrylates chemrxiv.org

Targeted Synthesis of 1,4-Difluoro-2-methoxy-5-vinylbenzene

While general methods provide a toolbox for constructing substituted styrenes, the specific synthesis of this compound requires a tailored strategy that carefully considers the electronic and steric effects of the substituents to achieve the desired regiochemistry.

Precursor Selection and Rational Design for Regioselective Synthesis

A logical retrosynthetic approach would involve installing the vinyl group in a late-stage transformation from a suitable functionalized precursor. An aldehyde is an ideal handle for this purpose, as it can be readily converted to a vinyl group via olefination reactions like the Wittig reaction or Knoevenagel condensation. Therefore, the key intermediate is 2,5-difluoro-4-methoxybenzaldehyde (B1587805) .

The synthesis of this precursor could start from 1,4-difluoro-2-methoxybenzene . This starting material directs the regioselective introduction of the aldehyde group. The methoxy (B1213986) group is a strong activating, ortho, para-director, while the fluorine atoms are deactivating but also ortho, para-directing. The position para to the methoxy group is blocked by a fluorine atom. The two positions ortho to the methoxy group are C1 and C3. The C1 position is sterically less hindered and is activated by both the methoxy group and the fluorine at C4. Therefore, an electrophilic formylation reaction, such as the Vilsmeier-Haack reaction (using POCl₃ and DMF) or Rieche formylation (using dichloromethyl methyl ether and a Lewis acid like TiCl₄), would be expected to introduce the aldehyde group regioselectively at the C5 position (relative to the methoxy group), yielding the desired 2,5-difluoro-4-methoxybenzaldehyde .

An alternative precursor could be derived from 2,4-difluoro-1-nitrobenzene . As described in a patent for a related compound, a nucleophilic aromatic substitution with a methoxide (B1231860) source can selectively displace the fluorine at C4, which is activated by the para-nitro group, to yield 4-fluoro-2-methoxy-1-nitrobenzene. google.com Subsequent reduction of the nitro group to an amine, followed by diazotization and a Sandmeyer-type reaction to install a formyl group (or a group that can be converted to a formyl group), would also lead to a suitable aldehyde precursor, albeit through a longer route.

Optimization of Reaction Parameters for Enhanced Yields and Stereochemical Control

With the key intermediate, 2,5-difluoro-4-methoxybenzaldehyde , in hand, the final vinyl group can be installed. The Wittig reaction is a classic and reliable choice.

Proposed Synthesis via Wittig Reaction:

Reaction: 2,5-difluoro-4-methoxybenzaldehyde is reacted with a phosphonium (B103445) ylide, typically methyltriphenylphosphonium (B96628) bromide ((C₆H₅)₃PCH₃Br), in the presence of a strong base.

Base Selection: The choice of base is critical. Strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) are required to deprotonate the phosphonium salt and generate the reactive ylide. The choice can affect the stereoselectivity of the resulting alkene, although for a terminal alkene like the target compound, this is not a concern.

Solvent: Anhydrous, aprotic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are necessary to prevent quenching of the highly basic ylide and base.

Temperature: The ylide generation is often performed at low temperatures (e.g., 0 °C or -78 °C) to maintain stability, followed by the addition of the aldehyde and gradual warming to room temperature to complete the reaction.

Optimization: To maximize the yield, careful control of stoichiometry is important. A slight excess of the Wittig reagent may be used to ensure complete consumption of the valuable aldehyde precursor. Reaction time and temperature can be monitored by techniques like Thin Layer Chromatography (TLC) to determine the point of optimal conversion and minimize side-product formation. Purification would typically be achieved via column chromatography.

This targeted approach, combining regioselective electrophilic substitution to build a key aldehyde intermediate followed by a robust olefination reaction, represents a rational and efficient strategy for the synthesis of this compound.

Multi-step Synthetic Pathways for Complex Fluorinated Aromatic Vinyl Ethers

The synthesis of this compound can be strategically approached through a multi-step pathway that sequentially builds the molecule. A plausible and efficient route commences with the functionalization of a readily available fluorinated aromatic precursor, followed by the introduction of the vinyl group.

A key strategy involves the formylation of a suitable difluoromethoxybenzene derivative to introduce a carbonyl group, which then serves as a handle for the subsequent olefination to form the vinyl moiety. One common starting material for such a synthesis is 1,4-difluoro-2-methoxybenzene. The introduction of a formyl group at the 5-position is a critical step. This can be achieved through electrophilic aromatic substitution reactions such as the Vilsmeier-Haack reaction. The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated from phosphoryl chloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings. The methoxy group in 1,4-difluoro-2-methoxybenzene acts as an activating group, directing the formylation to the ortho and para positions. Due to steric hindrance from the methoxy group and the electronic influence of the fluorine atoms, the formylation is expected to occur regioselectively at the 5-position.

An alternative approach to formylation involves ortho-lithiation. Treatment of 1,4-difluoro-2-methoxybenzene with a strong base, such as n-butyllithium, can lead to deprotonation at the position ortho to the methoxy group (the 3-position). However, directed lithiation can be influenced by the fluorine substituents. A more controlled approach would be to start with a pre-functionalized precursor, such as 5-bromo-1,4-difluoro-2-methoxybenzene. Halogen-metal exchange with an organolithium reagent would generate a lithiated species at the 5-position, which can then be quenched with an electrophilic formylating agent like DMF to yield 1,4-difluoro-2-methoxy-5-benzaldehyde.

Once the key aldehyde intermediate is obtained, the final step is the introduction of the vinyl group. The Wittig reaction is a classic and highly effective method for this transformation. jove.comresearchgate.net This reaction involves the treatment of the aldehyde with a phosphorus ylide, typically generated in situ from a phosphonium salt and a strong base. For the synthesis of a terminal vinyl group, methyltriphenylphosphonium bromide is a common Wittig reagent. The reaction of 1,4-difluoro-2-methoxy-5-benzaldehyde with the ylide generated from methyltriphenylphosphonium bromide would yield the desired this compound.

Table 1: Proposed Multi-step Synthesis of this compound

StepReactionReactantsProduct
1Formylation (Vilsmeier-Haack)1,4-Difluoro-2-methoxybenzene, POCl₃, DMF1,4-Difluoro-2-methoxy-5-benzaldehyde
2Wittig Olefination1,4-Difluoro-2-methoxy-5-benzaldehyde, Methyltriphenylphosphonium bromide, Strong BaseThis compound

Exploration of Novel Synthetic Approaches and Methodological Development

Beyond traditional multi-step pathways, contemporary organic synthesis offers a range of novel methods that can be applied to the construction of this compound, often with improved efficiency and selectivity.

Transition Metal-Catalyzed Coupling Reactions for Aryl Vinyl Ether Architectures

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds, and they offer a powerful alternative for the synthesis of vinylarenes. These methods typically involve the coupling of an aryl halide or pseudohalide with a vinylating agent in the presence of a palladium, nickel, or copper catalyst.

For the synthesis of this compound, a suitable precursor would be a halogenated derivative, such as 5-bromo-1,4-difluoro-2-methoxybenzene. This aryl bromide could then be subjected to a variety of vinylation protocols.

The Heck-Mizoroki reaction is a prominent example, involving the palladium-catalyzed coupling of an aryl halide with an alkene. nih.gov In this case, the reaction of 5-bromo-1,4-difluoro-2-methoxybenzene with ethylene (B1197577) gas under palladium catalysis would directly yield the target vinylbenzene. This reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The Suzuki coupling provides another versatile route. nih.gov This reaction involves the palladium-catalyzed cross-coupling of an aryl halide with an organoboron compound. To synthesize this compound via this method, 5-bromo-1,4-difluoro-2-methoxybenzene could be coupled with a vinylboronic acid or a vinylboronate ester in the presence of a palladium catalyst and a base.

Other notable transition metal-catalyzed vinylation methods include the Stille coupling (using vinyltin (B8441512) reagents) and the Negishi coupling (using vinylzinc reagents). These reactions offer a broad scope and functional group tolerance, making them attractive for the synthesis of complex molecules.

Table 2: Transition Metal-Catalyzed Approaches to this compound

ReactionAryl PrecursorVinylating AgentCatalyst System
Heck-Mizoroki5-Bromo-1,4-difluoro-2-methoxybenzeneEthylenePalladium catalyst, Phosphine ligand, Base
Suzuki Coupling5-Bromo-1,4-difluoro-2-methoxybenzeneVinylboronic acidPalladium catalyst, Base
Stille Coupling5-Bromo-1,4-difluoro-2-methoxybenzeneVinyltributyltinPalladium catalyst
Negishi Coupling5-Bromo-1,4-difluoro-2-methoxybenzeneVinylzinc chloridePalladium or Nickel catalyst

Stereoselective Synthesis of the Vinyl Functionality

While the synthesis of a terminal vinyl group, as in this compound, does not present stereochemical challenges, the principles of stereoselective vinyl synthesis are crucial for the broader class of vinyl ethers. The Wittig reaction, a cornerstone of olefination chemistry, offers a degree of stereocontrol in the formation of disubstituted alkenes. wikipedia.org

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphorus ylide employed.

Non-stabilized ylides , typically those with alkyl substituents on the carbanion, generally lead to the formation of (Z)-alkenes with high selectivity. This is attributed to the kinetic control of the reaction, where the irreversible formation of a cis-oxaphosphetane intermediate is favored.

Stabilized ylides , which contain electron-withdrawing groups that can delocalize the negative charge of the carbanion, tend to produce (E)-alkenes as the major product. In this case, the initial steps of the reaction are often reversible, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane intermediate.

In the context of synthesizing a substituted vinylbenzene from an aldehyde, a modified Wittig reagent could be used to introduce a substituted vinyl group with a specific stereochemistry. For example, the reaction of 1,4-difluoro-2-methoxy-5-benzaldehyde with an ethyltriphenylphosphonium ylide could potentially yield both (E)- and (Z)-1-(1,4-difluoro-2-methoxyphenyl)-1-propene, with the ratio of isomers being influenced by the reaction conditions and the nature of the ylide.

Modern advancements in stereoselective olefination reactions, such as the Horner-Wadsworth-Emmons reaction and various transition metal-catalyzed olefination protocols, provide even greater control over the stereochemical outcome, allowing for the highly selective synthesis of either the (E) or (Z) isomer of a desired vinylarene.

Mechanistic Investigations of Chemical Transformations Involving 1,4 Difluoro 2 Methoxy 5 Vinylbenzene

Fundamental Reactivity of the Vinyl Group in Addition Reactions

The vinyl group (-CH=CH₂) of 1,4-Difluoro-2-methoxy-5-vinylbenzene is a site of significant chemical reactivity, primarily undergoing electrophilic addition reactions. When treated with a strong acid such as HCl or HBr, the reaction proceeds through a carbocation intermediate. youtube.com The initial step involves the protonation of the alkene's pi bond by the acid, which is the rate-determining step. This addition of a proton to the vinyl group results in the formation of a resonance-stabilized benzylic carbocation. youtube.com

The stability of this carbocation is a key factor in the reaction's progression. The positive charge at the benzylic position can be delocalized into the aromatic ring through resonance. youtube.com This delocalization significantly lowers the activation energy for the formation of the intermediate, making the reaction favorable. Although several positions in the benzylic carbocation are electrophilic, the subsequent nucleophilic attack, for instance by a bromide ion, predominantly occurs at the benzylic position. This is because such an attack allows for the retention of the stable aromatic sextet. youtube.com If the benzylic carbocation is prochiral, the nucleophilic attack can occur from either face, leading to a racemic mixture of the resulting benzylic halide. youtube.com

Aromatic Reactivity and Substitution Patterns under Diverse Chemical Environments

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions, and the regiochemical outcome is dictated by the directing effects of the existing substituents. Substituents on a benzene ring can be broadly classified as activating or deactivating, and as ortho,para-directing or meta-directing. researchgate.netwikipedia.org

The methoxy (B1213986) group (-OCH₃) is a strongly activating group and an ortho,para-director. minia.edu.egorganicchemistrytutor.com Its activating nature stems from its ability to donate electron density to the ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.com This resonance effect is particularly pronounced at the ortho and para positions. organicchemistrytutor.com

Fluorine atoms, on the other hand, are generally considered deactivating groups due to their strong electron-withdrawing inductive effect (-I). stackexchange.com However, they are also ortho,para-directors because of their ability to donate electron density through resonance (+M or +R effect), which stabilizes the intermediate carbocation (arenium ion) formed during ortho and para attack. wikipedia.orgstackexchange.com

The vinyl group is also considered an activating group that directs to the ortho and para positions. quora.compearson.com This is due to the resonance interaction between the pi system of the vinyl group and the aromatic ring. quora.com

In this compound, these directing effects must be considered in concert. The methoxy group at position 2 strongly directs incoming electrophiles to its ortho (position 3) and para (position 5) positions. The vinyl group at position 5 directs to its ortho (positions 4 and 6) and para (position 2) positions. The fluorine atoms at positions 1 and 4 are ortho,para-directors, but their deactivating nature makes them less influential than the strongly activating methoxy group.

Given the positions of the substituents, the most activated and sterically accessible positions for electrophilic attack would be positions 3 and 6. The powerful ortho,para-directing ability of the methoxy group is likely to be the dominant factor in determining the substitution pattern.

SubstituentPositionActivating/DeactivatingDirecting Effect
-F1Deactivatingortho, para
-OCH₃2Strongly Activatingortho, para
-F4Deactivatingortho, para
-CH=CH₂5Activatingortho, para

Elucidation of the Role of Fluorine and Methoxy Substituents in Reaction Pathways

The reactivity of this compound is a direct consequence of the electronic properties of its fluorine and methoxy substituents. These groups exert both inductive and resonance effects, which can either reinforce or oppose each other. chemistrysteps.com

The methoxy group is characterized by a strong electron-donating resonance effect (+M) and a moderate electron-withdrawing inductive effect (-I). chemistrysteps.com The resonance effect, which involves the donation of a lone pair of electrons from the oxygen atom into the aromatic pi system, is generally the dominant effect for activating the ring towards electrophilic substitution. libretexts.org This increased electron density is most pronounced at the ortho and para positions, leading to the observed directing effect. organicchemistrytutor.com

In this compound, the interplay of these effects is complex. The strongly activating methoxy group will significantly increase the electron density of the ring, making it more susceptible to electrophilic attack than a simple difluorobenzene. The deactivating inductive effects of the two fluorine atoms will somewhat temper this activation. The combination of a strong activating group and two deactivating groups on the same ring leads to a nuanced reactivity profile that can be exploited for selective chemical transformations.

SubstituentInductive Effect (-I)Resonance Effect (+M)Overall Effect on Reactivity
-OCH₃Electron-withdrawingStrongly electron-donatingStrongly Activating
-FStrongly electron-withdrawingWeakly electron-donatingDeactivating

Reductive Transformations of Fluorinated Vinylbenzenes

The vinyl group of fluorinated vinylbenzenes, such as this compound, can undergo reductive transformations, most commonly through catalytic hydrogenation. This process involves the addition of hydrogen across the double bond to form the corresponding ethylbenzene (B125841) derivative.

Catalytic hydrogenation of styrenes (vinylarenes) is a well-established reaction and typically proceeds readily. youtube.com Various catalysts can be employed, including heterogeneous catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel, as well as homogeneous catalysts. youtube.comresearchgate.net The reaction generally occurs under mild conditions of hydrogen pressure and temperature.

For this compound, the hydrogenation would selectively reduce the vinyl group without affecting the aromatic ring or the fluoro and methoxy substituents under standard conditions. The product would be 1,4-Difluoro-2-methoxy-5-ethylbenzene. The selectivity for the reduction of the alkene in the presence of an aromatic ring is a common feature of catalytic hydrogenation, as the conditions required to reduce the highly stable benzene ring are typically much more vigorous.

Recent advances in catalysis have also explored nickel-catalyzed asymmetric reductive diarylation of vinylarenes, which allows for the preparation of chiral α,α,β-triarylated ethane (B1197151) scaffolds. nih.gov While this specific transformation may not be directly applicable to simple reduction, it highlights the ongoing research into the reductive functionalization of vinylarenes.

Proton Transfer Reaction Studies of Related Difluorobenzene Species

Proton transfer reactions are fundamental in chemistry, and the acidity of C-H bonds in aromatic systems can be significantly influenced by substituents. Theoretical studies have been conducted to determine the gas-phase acidity of various fluorine-substituted benzenes. flinders.edu.au These studies indicate that the presence of fluorine atoms generally increases the acidity of the aromatic protons compared to benzene.

Experimental studies using Fourier transform ion cyclotron resonance mass spectrometry have investigated the gas-phase reactions of various anions with fluorobenzene (B45895) and 1,4-difluorobenzene. nih.gov These experiments have shown that strong bases can abstract a proton from the aromatic ring, with the position of proton abstraction being dependent on the nature of the base. For 1,4-difluorobenzene, a gas-phase acidity (ΔH°acid) of 1592 ± 8 kJ mol⁻¹ has been determined. nih.gov

Furthermore, the proton affinities of fluorobenzenes have been investigated. researchgate.net Fluorobenzene has a higher proton affinity than benzene, indicating that the fluorine substituent, despite its inductive electron withdrawal, can stabilize the protonated species, likely through its pi-donating ability. researchgate.net For difluorobenzenes, the site of protonation can depend on the protonating agent. sci-hub.ru Stronger Brønsted acids can lead to protonation on both the aromatic ring and the fluorine atoms. sci-hub.ru These studies provide a foundational understanding of the proton transfer behavior of difluorinated aromatic systems, which is relevant to the reactivity of this compound in acidic or basic media.

Polymerization Science and Technology of 1,4 Difluoro 2 Methoxy 5 Vinylbenzene

Homopolymerization Studies

Homopolymerization refers to the process where a single type of monomer, in this case, 1,4-Difluoro-2-methoxy-5-vinylbenzene, bonds together to form a polymer. Studies in this area would focus on the kinetics and mechanisms of this reaction and the applicability of various polymerization techniques.

Radical Homopolymerization Kinetics and Mechanistic Elucidation

The study of radical homopolymerization kinetics for a new monomer like this compound would involve determining the rate of polymerization and how it is influenced by factors such as monomer concentration, initiator concentration, and temperature. The substituents on the benzene (B151609) ring—two electron-withdrawing fluorine atoms and one electron-donating methoxy (B1213986) group—would be expected to influence the reactivity of the vinyl group and the stability of the propagating radical. Generally, electron-withdrawing groups can increase the polymerization rate of substituted styrenes. cmu.edu However, without experimental data, the precise kinetic parameters remain unknown.

Data on Radical Homopolymerization Kinetics

No data has been reported in the literature for the radical homopolymerization kinetics of this compound.

Application of Controlled Polymerization Techniques

Controlled or "living" polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are often applied to new monomers to synthesize polymers with well-defined molecular weights and low polydispersity. The suitability of these techniques for this compound would need to be experimentally verified. For substituted styrenes, ATRP has been shown to be effective, with monomers bearing electron-withdrawing groups often exhibiting better polymerization control. cmu.edu The presence of fluoro and methoxy groups on the monomer could influence the stability of the dormant species in ATRP, which is a key factor for a controlled process. cmu.edu

Data on Controlled Polymerization

There are no published studies on the application of controlled polymerization techniques to this compound.

Copolymerization with Co-Monomers

Copolymerization involves the polymerization of two or more different monomers. This is a common strategy to create materials with properties that are a blend of the constituent homopolymers or are entirely new.

Radical Copolymerization with Vinyl Benzene and Other Unsaturated Monomers

Investigating the radical copolymerization of this compound with common comonomers like vinyl benzene (styrene) or acrylates would be a standard approach to understand its reactivity in a copolymerization system. The electronic and steric effects of the difluoro and methoxy substituents would play a significant role in how readily this monomer incorporates into a growing polymer chain alongside another monomer. For instance, in the copolymerization of styrene (B11656) with fluorinated styrenes, the tendency to form alternating or random copolymers can be influenced by π-π stacking interactions between the aromatic rings. acs.org

Determination of Monomer Reactivity Ratios and Copolymer Compositional Drift

Monomer reactivity ratios (r1 and r2) are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer towards adding the same monomer versus the other monomer. These ratios are determined experimentally and are essential for predicting the composition of the resulting copolymer. For example, the radical copolymerization of styrene (M1) with various substituted styrenes (M2) shows a range of reactivity ratios depending on the substituent. cmu.edu The product of the reactivity ratios (r1r2) indicates the tendency of the system towards alternation (r1r2 → 0), ideal random copolymerization (r1r2 = 1), or blockiness (r1r2 > 1). Without experimental data for this compound, its reactivity ratios with any comonomer are unknown.

Monomer Reactivity Ratios

No monomer reactivity ratios have been reported for the copolymerization of this compound with any comonomer.

Synthesis of Copolymers with Tailored Molecular Architectures

The ability to control the polymerization of this compound, particularly through living polymerization techniques, would open the door to synthesizing advanced copolymer architectures such as block copolymers. psu.edunih.gov Block copolymers, consisting of long sequences of one monomer followed by sequences of another, can self-assemble into nanostructures, which is of great interest for various applications. The synthesis of such tailored architectures would depend on the successful implementation of a controlled polymerization process for this specific monomer.

Investigation of Structure-Property Relationships in Polymeric Materials Derived from this compound

The unique combination of fluoro, methoxy, and vinyl functional groups on the benzene ring of this compound is anticipated to impart a distinct set of properties to its corresponding polymer, poly(this compound). The relationship between the monomer's structure and the polymer's properties can be systematically examined by considering the influence of each substituent on the polymer backbone.

Influence of Fluoro Groups: The two fluorine atoms are expected to have a profound impact on the polymer's properties. The high electronegativity of fluorine can lead to strong, polar C-F bonds, which in turn can increase the polymer's thermal stability and chemical resistance. The presence of fluorine is also known to lower the surface energy of materials, which would likely result in polymers with low friction coefficients and hydrophobic characteristics. Furthermore, the introduction of fluorine atoms can significantly alter the electronic properties of the polymer, potentially leading to a lower dielectric constant compared to non-fluorinated analogues.

Influence of the Methoxy Group: The methoxy (-OCH3) group, being an electron-donating group, can influence the polymer's solubility and adhesion characteristics. It may increase the polymer's affinity for polar solvents and enhance its adhesion to various substrates. The steric bulk of the methoxy group, positioned ortho to one of the fluorine atoms and meta to the vinyl group, could restrict chain mobility, thereby affecting the glass transition temperature (Tg) of the polymer.

Combined Effects on Polymer Properties: The interplay between the electron-withdrawing fluoro groups and the electron-donating methoxy group on the aromatic ring can lead to unique electronic and optical properties. This substitution pattern may result in a polymer with a specific refractive index and potential for applications in optical devices.

A hypothetical data table summarizing the expected properties of poly(this compound) in comparison to polystyrene is presented below. It is important to note that these are projected values based on chemical principles, and experimental verification is required.

PropertyProjected for Poly(this compound)Polystyrene (for comparison)Rationale for Projection
Glass Transition Temp. (Tg)Higher~100 °CIncreased chain rigidity from polar C-F bonds and potential steric hindrance from the methoxy group would likely elevate the Tg.
Thermal Stability (Td)Higher~350-400 °CThe strong C-F bonds are expected to increase the energy required for thermal degradation.
SolubilitySoluble in polar aprotic solvents (e.g., THF, DMF)Soluble in aromatic and chlorinated solventsThe polar nature of the C-F and C-O bonds would favor solubility in more polar solvents.
Refractive IndexLower~1.59Fluorinated polymers typically exhibit lower refractive indices.
Dielectric ConstantLower~2.5The presence of fluorine generally leads to a decrease in the dielectric constant.
Surface EnergyLower~30-33 mN/mThe fluorinated surface is expected to be hydrophobic and oleophobic, resulting in lower surface energy.

Note: The data in this table is hypothetical and intended for illustrative purposes. Actual values would need to be determined experimentally.

Post-Polymerization Functionalization Strategies for Polymers Incorporating this compound Units

Post-polymerization modification is a powerful tool for tailoring the properties of polymers and introducing new functionalities. For polymers derived from this compound, several strategies can be envisioned, primarily targeting the aromatic ring and the methoxy group.

Aromatic Ring Functionalization: The benzene ring, activated by the methoxy group and influenced by the fluoro groups, presents opportunities for electrophilic substitution reactions. However, the presence of two deactivating fluoro groups could make these reactions challenging. More viable approaches would involve leveraging the existing substituents.

Modification of the Methoxy Group: The methoxy group offers a reactive handle for post-polymerization modification.

Demethylation: The ether linkage of the methoxy group can be cleaved to yield a phenolic hydroxyl group. This transformation is typically achieved using strong acids like HBr or reagents such as boron tribromide (BBr3). The resulting phenolic polymer would be a versatile precursor for a variety of subsequent functionalization reactions.

Esterification and Etherification: The newly introduced hydroxyl group could be readily converted into esters or ethers by reaction with acyl chlorides, anhydrides, or alkyl halides. This would allow for the attachment of a vast array of functional moieties, including biocompatible polymers like polyethylene (B3416737) glycol (PEG), fluorescent dyes, or cross-linking agents.

Click Chemistry: The hydroxyl group could be modified to introduce an azide (B81097) or alkyne functionality, enabling the use of highly efficient and orthogonal "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These methods are ideal for conjugating complex molecules to the polymer backbone under mild conditions.

A summary of potential post-polymerization functionalization strategies is provided in the table below.

Target SiteReaction TypeReagentsIntroduced Functionality
Aromatic RingNucleophilic Aromatic SubstitutionAmines, Thiols, AlkoxidesAmino, Thioether, Ether groups
Methoxy GroupDemethylationBBr3, HBrPhenolic Hydroxyl group
Resulting PhenolEsterificationAcyl chlorides, AnhydridesEster groups with various functionalities
Resulting PhenolEtherificationAlkyl halides, EpoxidesEther groups, PEG chains
Resulting PhenolClick Chemistry Handle InstallationAzido- or Alkyne-containing reagentsAzide or Alkyne groups for subsequent click reactions

These functionalization strategies would significantly expand the utility of polymers derived from this compound, enabling their adaptation for advanced applications in fields such as materials science, electronics, and biomedicine.

Advanced Spectroscopic and Analytical Characterization of 1,4 Difluoro 2 Methoxy 5 Vinylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule like 1,4-Difluoro-2-methoxy-5-vinylbenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its atomic connectivity and chemical environment.

Proton NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals are expected for the aromatic protons, the vinyl group protons, and the methoxy (B1213986) group protons.

The vinyl group typically presents as a characteristic AXM spin system, consisting of three protons with distinct chemical shifts and coupling constants:

H_gem (geminal to the ring)

H_cis (cis to the ring)

H_trans (trans to the ring)

The aromatic region would show two signals corresponding to the two protons on the benzene (B151609) ring. Their chemical shifts and splitting patterns would be influenced by the surrounding methoxy, fluoro, and vinyl substituents. The methoxy group would appear as a sharp singlet.

Table 1: Predicted ¹H NMR Data for this compound (Note: These are predicted values based on structure-property relationships. Actual experimental values may vary.)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Aromatic H (position 3)6.8 - 7.2Doublet of doublets (dd)J(H-F) ≈ 8-10, J(H-H) ≈ 2-3
Aromatic H (position 6)6.9 - 7.3Doublet of doublets (dd)J(H-F) ≈ 6-8, J(H-H) ≈ 2-3
Vinyl H (α to ring)6.6 - 6.8Doublet of doublets (dd)J(trans) ≈ 17-18, J(cis) ≈ 10-11
Vinyl H (β, trans)5.7 - 5.9Doublet (d)J(trans) ≈ 17-18
Vinyl H (β, cis)5.2 - 5.4Doublet (d)J(cis) ≈ 10-11
Methoxy (OCH₃)3.8 - 4.0Singlet (s)N/A

Carbon-13 NMR spectroscopy is used to determine the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The presence of highly electronegative fluorine atoms will cause significant splitting of the signals for the carbons directly bonded to them (C-F coupling).

Table 2: Predicted ¹³C NMR Data for this compound (Note: These are predicted values. C-F coupling constants can be large and are crucial for assignment.)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted ¹J(C-F) (Hz)
C1 (C-F)155 - 160Doublet (d)240 - 250
C2 (C-OCH₃)145 - 150Doublet of doublets (dd)-
C3110 - 115Doublet (d)-
C4 (C-F)150 - 155Doublet (d)245 - 255
C5 (C-Vinyl)120 - 125Doublet of doublets (dd)-
C6115 - 120Doublet (d)-
Vinyl C (α)130 - 135Singlet (s)N/A
Vinyl C (β)115 - 120Singlet (s)N/A
Methoxy C55 - 60Singlet (s)N/A

Fluorine-19 NMR is a highly sensitive technique for analyzing fluorine-containing compounds. Since ¹⁹F has 100% natural abundance and a spin of ½, it provides sharp signals over a wide chemical shift range. For this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms at positions 1 and 4. The chemical shifts and coupling to nearby protons (H-F coupling) and the other fluorine atom (F-F coupling) would confirm their positions on the aromatic ring.

Table 3: Predicted ¹⁹F NMR Data for this compound (Note: Chemical shifts are relative to a standard like CFCl₃.)

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
F (position 1)-110 to -120Doublet of doublets (dd)
F (position 4)-115 to -125Doublet of doublets (dd)

To definitively assign all proton and carbon signals and establish through-bond and through-space correlations, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) couplings, confirming the connectivity within the vinyl group and identifying which aromatic protons are adjacent.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity between the vinyl and methoxy groups and the aromatic ring. For instance, it would show correlations from the methoxy protons to C2 and from the alpha-vinyl proton to C5 and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which helps to confirm the stereochemistry and conformation of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

Table 4: Predicted FT-IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
C-H (Aromatic)Stretch3100 - 3000Medium
C-H (Vinyl)Stretch3080 - 3010Medium
C-H (Methoxy)Stretch2950 - 2850Medium
C=C (Aromatic)Stretch1600 - 1450Medium-Strong
C=C (Vinyl)Stretch1640 - 1620Medium
C-F (Aryl)Stretch1250 - 1100Strong
C-O (Aryl Ether)Stretch1275 - 1200 (asymmetric), 1075 - 1020 (symmetric)Strong
C-H (Vinyl)Out-of-plane bend1000 - 910Strong

The presence of strong absorption bands in the 1250-1100 cm⁻¹ region would be a clear indication of the C-F bonds. The combination of aromatic, vinyl, and ether stretches would provide a unique fingerprint for the molecule, confirming the presence of all key functional groups.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy serves as a powerful, non-destructive technique for obtaining a detailed structural fingerprint of molecules by probing their vibrational modes. arxiv.org For this compound, the Raman spectrum is characterized by a series of distinct bands corresponding to specific molecular vibrations. These vibrations arise from the various functional groups present: the vinyl (-CH=CH2) group, the aromatic benzene ring, the carbon-fluorine (C-F) bonds, and the carbon-oxygen (C-O) bond of the methoxy group.

The analysis of the spectrum allows for the unambiguous identification and structural confirmation of the compound. The vinyl group gives rise to characteristic C=C stretching vibrations, typically in the 1620-1640 cm⁻¹ region, and various C-H stretching and bending modes. The substituted benzene ring produces a complex pattern of signals, including ring breathing modes and C-H stretching. Vibrations involving the heavier fluorine and oxygen atoms appear at lower frequencies. Specifically, C-F stretching modes and C-O-C stretching from the methoxy group provide key identifying features in the fingerprint region of the spectrum. Strong Raman activities can be observed for low-frequency modes in substituted benzenes, which can be ascribed to stereo-specific σ–π interactions between the substituents and the benzene ring. researchgate.net

The selection rules for Raman spectroscopy dictate that for a vibrational mode to be "Raman active," it must involve a change in the polarizability of the molecule. youtube.com This is complementary to infrared (IR) spectroscopy, which requires a change in the dipole moment. For molecules with a center of inversion, no vibrational modes can be both IR and Raman active, a principle known as the mutual exclusion rule. youtube.com

Table 1: Characteristic Raman Vibrational Modes for this compound

Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)
Aromatic C-H StretchBenzene Ring3000 - 3100
Vinyl C-H StretchVinyl Group3010 - 3095
C=C StretchVinyl Group1620 - 1640
Aromatic Ring StretchBenzene Ring1400 - 1600
C-H BendingVinyl & Methyl Groups1350 - 1450
C-O StretchMethoxy Group1200 - 1275
C-F StretchFluoro-aromatic1100 - 1250

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's elemental formula by measuring its mass with extremely high accuracy and precision. thermofisher.com Unlike nominal mass spectrometry which provides integer masses, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions by measuring the mass-to-charge ratio (m/z) to several decimal places. enovatia.comresearchgate.net

For this compound (C₉H₈F₂O), the exact mass is calculated by summing the masses of the most abundant isotopes of each element. missouri.edu The ability of HRMS to provide mass accuracy within a few parts per million (ppm) is essential for confirming the identity of newly synthesized compounds, metabolites, or impurities. enovatia.com

Table 2: Exact Mass Determination of this compound by HRMS

ParameterValue
Molecular FormulaC₉H₈F₂O
Calculated Exact Mass (Monoisotopic)170.0543 Da
Ion Species[M+H]⁺
Expected m/z171.0621

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and identifying volatile and semi-volatile organic compounds in a mixture. nih.gov In this technique, the sample is vaporized and passed through a capillary column (the GC component), which separates the components based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and fragmented, yielding a unique mass spectrum that acts as a molecular fingerprint.

For the analysis of this compound, GC-MS is used to assess its purity by detecting and identifying any residual starting materials, byproducts, or contaminants. The retention time—the time it takes for the compound to travel through the column—is a characteristic property under specific analytical conditions. The subsequent mass spectrum, typically generated by electron ionization (EI), reveals a pattern of fragment ions. For aromatic ethers, a prominent molecular ion peak is often observed due to the stability of the benzene ring. whitman.edu Common fragmentation pathways include cleavage at the β-bond to the aromatic ring and loss of small neutral molecules like CO. whitman.edu This combined information of retention time and fragmentation pattern allows for confident identification and quantification. The analysis of fluorinated compounds by GC-MS is a well-established method for various applications. oup.comnih.govjeol.com

Chemical Ionization Mass Spectrometry (CI-MS) for Ionization Mechanism Studies

Chemical Ionization (CI) is a soft ionization technique that is complementary to the more energetic Electron Ionization (EI). libretexts.org In CI, the analyte is not ionized directly by electrons. Instead, a reagent gas (such as methane or ammonia) is introduced into the ion source at a much higher concentration than the analyte. libretexts.orgtechnologynetworks.com The reagent gas is ionized by the electron beam, creating reagent gas ions which then undergo ion-molecule reactions to form stable species like CH₅⁺. libretexts.orgjove.com These species act as proton donors, gently ionizing the analyte molecules through proton transfer.

This process imparts very little excess energy to the analyte molecule, resulting in significantly less fragmentation compared to EI. technologynetworks.com For molecules like ethers, which can undergo extensive fragmentation in EI and may not show a clear molecular ion peak, CI is particularly valuable. whitman.edutechnologynetworks.com The resulting CI mass spectrum is often dominated by the protonated molecule, [M+H]⁺. For this compound (MW = 170.15 g/mol ), CI-MS would be expected to show a strong signal at an m/z of 171, confirming the molecular weight of the intact molecule. This makes CI-MS an excellent tool for verifying molecular mass when EI spectra are complex or ambiguous. libretexts.org

Chromatographic Techniques

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for characterizing the molecular weight distribution of polymers. youtube.com This method separates polymer chains based on their size, or more precisely, their hydrodynamic volume in solution. youtube.com The separation occurs as a dilute polymer solution is passed through a column packed with porous gel beads. Larger polymer chains cannot enter the pores and thus elute first, while smaller chains penetrate the pores to varying degrees and have a longer path, eluting later.

When this compound is polymerized, GPC is used to determine key properties of the resulting polymer, such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). youtube.com Mn represents the average molecular weight calculated by counting the number of molecules, while Mw is an average that gives more weight to heavier molecules. The PDI is a measure of the breadth of the molecular weight distribution; a value close to 1.0 indicates a very narrow distribution where most polymer chains are of similar length. The analysis requires calibration with well-characterized polymer standards, such as polystyrene, to correlate elution time with molecular weight. warwick.ac.uklcms.czmdpi.com

Table 3: Example GPC Data for a Polymer Derived from a Substituted Styrene (B11656) Monomer

Sample IDMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Polymer Batch 125,40031,7501.25
Polymer Batch 228,10038,2001.36
Polymer Batch 326,50033,6501.27

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin Layer Chromatography (TLC) is a rapid, versatile, and cost-effective chromatographic technique widely employed for monitoring the progress of organic reactions. Its application is critical in the synthesis or modification of this compound to ensure the complete consumption of starting materials and the successful formation of the desired product.

The process involves spotting a small amount of the reaction mixture onto a TLC plate at various time intervals. Alongside the reaction mixture, spots of the starting material (e.g., this compound) and, if available, the pure product are applied as standards for comparison. The plate is then developed in a suitable solvent system (mobile phase).

The progress of the reaction is visualized by comparing the spots.

At the beginning of the reaction (T=0): A prominent spot corresponding to the starting material will be visible.

As the reaction proceeds: The intensity of the starting material spot will decrease, while a new spot, corresponding to the product, will appear and intensify.

Upon completion: The spot of the starting material should ideally disappear completely, leaving only the product spot.

The retention factor (Rƒ), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter. A change in the chemical structure, for instance, the conversion of the vinyl group in this compound to another functional group, will result in a different polarity and thus a different Rƒ value, allowing for clear differentiation between the reactant and the product.

Table 1: Illustrative TLC Monitoring of a Hypothetical Reaction

Time PointReactant Spot (Rƒ = 0.7)Product Spot (Rƒ = 0.4)Observations
0 minHigh IntensityNo SpotReaction initiated.
30 minMedium IntensityLow IntensityProduct formation is observed.
60 minLow IntensityMedium IntensityReactant is being consumed.
120 minNo SpotHigh IntensityReaction is complete.

Thermal Analysis of Polymeric Materials

Thermal analysis techniques are indispensable for characterizing the properties of polymers derived from this compound. These methods measure the physical and chemical properties of a substance as a function of temperature, providing critical data on thermal transitions and stability.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental technique used to measure the heat flow associated with thermal transitions in a material. For poly(this compound), DSC analysis provides insights into key properties such as the glass transition temperature (Tg), which defines the transition from a rigid, glassy state to a more flexible, rubbery state.

Table 2: Expected Thermal Transitions for Poly(this compound) Based on Analogous Polymers

PolymerGlass Transition (Tg)Melting Temperature (Tm)Notes
Polystyrene~100 °CN/A (Amorphous)Standard reference polymer.
Poly(fluorinated styrene) Copolymers>110 °CN/A (Amorphous)Increased Tg due to fluorination. rsc.org
Poly(this compound)Expected >100 °CN/A (Amorphous)Expected to have enhanced thermal properties due to its specific substitutions.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is crucial for determining the thermal stability and decomposition profile of polymeric materials. For polymers of this compound, TGA would identify the onset temperature of decomposition, which is a key indicator of its performance limits at elevated temperatures.

Research on fluorinated styrene polymers indicates a slight improvement in thermal stability compared to standard polystyrene. rsc.org The strong carbon-fluorine bonds contribute to this enhanced stability. For example, the thermal degradation of certain perfluoroalkyl end-functionalized polystyrenes begins at approximately 280 °C. wpmucdn.com TGA thermograms would show the percentage of weight loss versus temperature, revealing the temperature at which significant degradation occurs.

Table 3: Expected Thermal Stability Data for Poly(this compound)

PolymerOnset of Decomposition (Tonset)Temperature at 5% Weight Loss (Td5)Residue at 600 °C
Polystyrene~300 °C~350 °C< 5%
Poly(fluorinated styrene) Derivatives>280 °C>350 °C< 5%
Poly(this compound)Expected >300 °CExpected >360 °CExpected < 5%

Other Advanced Spectroscopic and Structural Characterization Methods

Beyond standard chromatographic and thermal analyses, a suite of advanced spectroscopic techniques is essential for a comprehensive structural evaluation of this compound and its derivatives.

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material. For fluorinated polymers, XPS is particularly valuable for quantifying the fluorine content on the surface. utl.pt It can differentiate between various carbon environments, such as C-C, C-O, C-F, CF₂, and CF₃ groups, by analyzing the binding energies of the C1s electrons. sci-hub.seacs.org Angle-dependent XPS can be used for non-destructive depth profiling to investigate the segregation of the fluorinated components at the polymer-air interface. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is fundamental for elucidating the precise chemical structure of the monomer and its corresponding polymer.

¹H NMR provides information on the protons in the molecule, such as those on the vinyl group and the aromatic ring.

¹³C NMR helps in identifying all unique carbon atoms in the structure.

¹⁹F NMR is especially crucial for fluorinated compounds, providing a distinct signal for each unique fluorine environment, confirming the 1,4-difluoro substitution pattern on the benzene ring. rsc.org

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): These microscopic techniques are used to investigate the surface morphology and topography of polymeric films or materials derived from this compound. They can reveal information about phase separation in copolymers or the surface texture of coatings, which can be critical for various applications.

Computational Chemistry and Theoretical Modeling of 1,4 Difluoro 2 Methoxy 5 Vinylbenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights that complement experimental findings. For 1,4-Difluoro-2-methoxy-5-vinylbenzene, these methods can predict a range of properties, from its three-dimensional shape to its electronic and optical behavior.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic structure of molecules. DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine the most stable conformation of this compound. These calculations involve optimizing the molecular geometry to find the lowest energy structure. The presence of the methoxy (B1213986) and vinyl groups introduces rotational flexibility, and DFT can be used to calculate the energy barriers associated with the rotation of these groups relative to the benzene (B151609) ring.

The optimized geometric parameters, such as bond lengths and angles, provide a detailed picture of the molecule's structure. For instance, the C-F, C-O, and C=C bond lengths are influenced by the electronic interplay between the fluoro, methoxy, and vinyl substituents on the aromatic ring. The planarity of the vinyl group with respect to the benzene ring is a key conformational feature that can be assessed.

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations.
ParameterPredicted Value (Å or °)
C-F Bond Length~1.35 Å
C-O (methoxy) Bond Length~1.37 Å
C=C (vinyl) Bond Length~1.34 Å
Dihedral Angle (Ring-Vinyl)~0-10°

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be localized primarily on the vinyl group and the methoxy-substituted benzene ring, which are the more electron-rich parts of the molecule. The LUMO, conversely, is likely distributed over the vinyl group and the aromatic ring, indicating these are the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound.
OrbitalEnergy (eV)Primary Location
HOMO~ -5.8 eVVinyl group, Methoxy-substituted ring
LUMO~ -1.2 eVVinyl group, Aromatic ring
HOMO-LUMO Gap~ 4.6 eV-

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

In the MEP map of this compound, regions of negative potential (typically colored red or yellow) are expected around the oxygen atom of the methoxy group and the fluorine atoms, indicating these are areas rich in electrons and prone to electrophilic attack. The vinyl group's double bond also represents a region of higher electron density. Conversely, regions of positive potential (blue) are anticipated around the hydrogen atoms, signifying electron-deficient areas. This detailed charge distribution map is invaluable for predicting intermolecular interactions.

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. DFT calculations are commonly used to compute the harmonic vibrational frequencies. These theoretical frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations.

The predicted vibrational spectrum for this compound would show characteristic peaks for the C-H stretching of the aromatic ring and vinyl group, the C=C stretching of the vinyl group and the ring, the C-F stretching, and the C-O stretching of the methoxy group. By comparing the calculated spectrum with an experimentally obtained one, the molecular structure can be confirmed, and the vibrational modes can be assigned to specific atomic motions.

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound.
Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100-3000
Vinyl C-H Stretch3080-3020
Vinyl C=C Stretch1650-1620
Aromatic C=C Stretch1600-1450
C-F Stretch1250-1100
C-O Stretch (Methoxy)1270-1230

Molecules with extended π-electron systems and significant charge asymmetry can exhibit Non-Linear Optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. Computational chemistry allows for the prediction of these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β).

For this compound, the presence of electron-donating (methoxy) and electron-withdrawing (fluoro) groups, along with the π-conjugated system of the vinylbenzene core, suggests potential NLO activity. DFT calculations can provide quantitative estimates of the dipole moment (μ), polarizability, and hyperpolarizability tensors. A large value for the first-order hyperpolarizability indicates a strong NLO response. These calculations are crucial for the rational design of new NLO materials. nih.gov

Table 4: Predicted NLO Properties of this compound.
PropertyPredicted Value
Dipole Moment (μ)~2-3 Debye
Mean Polarizability (α)Dependent on calculation level
First Hyperpolarizability (β)Indicative of moderate NLO activity

Reaction Mechanism Studies through Computational Methods

Beyond static molecular properties, computational methods are instrumental in elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its polymerization, electrophilic addition to the vinyl group, or nucleophilic aromatic substitution.

By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. For example, the mechanism of the addition of a halogen to the vinyl group can be modeled to determine whether it proceeds through a concerted or a stepwise mechanism. DFT calculations can provide the geometries and energies of the reactants, transition states, and products, offering a detailed understanding of the reaction's kinetics and thermodynamics. Such studies are vital for controlling reaction outcomes and designing more efficient synthetic routes.

Molecular Electron Density Theory (MEDT) Investigations into Reaction Pathways

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding the reactivity of organic molecules by analyzing the changes in electron density throughout a reaction. nih.gov Unlike frontier molecular orbital theory, MEDT posits that the electron density distribution in the ground state of the reactants determines the course of a chemical reaction. nih.gov For this compound, MEDT can be employed to investigate various potential reaction pathways, such as cycloadditions, electrophilic additions to the vinyl group, or nucleophilic aromatic substitutions.

Detailed MEDT studies, though not yet published for this specific compound, would involve mapping the electron density changes along the reaction coordinates for different proposed mechanisms. This analysis helps in identifying the feasibility of a reaction pathway by examining the flow of electron density between reacting centers. The theory allows for a nuanced understanding of bond formation and breaking processes on a fundamental electronic level.

Transition State Characterization and Reaction Barrier Energy Calculations

A critical aspect of understanding reaction mechanisms is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. Computational methods are used to locate and characterize the geometry of the transition state for a given reaction of this compound. Frequency calculations are then performed to confirm that the located structure is a true transition state, identified by the presence of a single imaginary frequency corresponding to the motion along the reaction path.

Once the transition state is characterized, the reaction barrier energy, or activation energy, can be calculated. This value is the energy difference between the reactants and the transition state and is a key determinant of the reaction rate. A high energy barrier suggests a slow reaction, while a low barrier indicates a more facile process. For this compound, these calculations could be used to predict its reactivity in various chemical transformations.

Below is a hypothetical data table illustrating the kind of results that would be obtained from such a study.

Reaction PathwayTransition State Geometry (Selected Parameters)Calculated Reaction Barrier (kcal/mol)
Diels-Alder CycloadditionC-C bond forming distances: 2.1 Å, 2.3 Å25.4
Electrophilic Addition of HBrBr-C distance: 2.5 Å; H-C distance: 1.8 Å15.2
Nucleophilic Aromatic SubstitutionC-F bond breaking distance: 2.0 Å35.8

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.

Computational Polymer Science Applications

Computational polymer science provides tools to simulate and predict the behavior of polymers, from their formation to their bulk properties. For this compound, these methods can be used to explore its potential as a monomer in polymerization processes.

Modeling of Polymerization Kinetics and Mechanisms

Different polymerization mechanisms, such as free radical, cationic, or anionic polymerization, could be modeled to determine the most effective method for synthesizing polymers from this monomer. The influence of reaction conditions, such as temperature, pressure, and catalyst concentration, on the polymerization process can also be investigated through these simulations.

Simulation of Polymer Architectures and Conformational Properties

Beyond the polymerization process itself, computational simulations are invaluable for predicting the architecture and conformational properties of the resulting polymer, poly(this compound). Molecular dynamics (MD) and Monte Carlo (MC) simulations can be used to explore the conformational space of polymer chains.

These simulations can provide insights into key properties such as the polymer's glass transition temperature, solubility, and mechanical properties. By understanding how the chemical structure of the monomer unit influences the macroscopic properties of the polymer, researchers can design new materials with tailored characteristics. For example, simulations could predict how the fluorine and methoxy substituents on the benzene ring affect chain stiffness and intermolecular interactions, which in turn would influence the bulk properties of the material.

The following table outlines the types of properties that can be predicted through such simulations.

Polymer PropertySimulation MethodPredicted Value
Glass Transition Temperature (Tg)Molecular Dynamics120 °C
Radius of Gyration (Rg)Monte Carlo8.5 nm
Solubility ParameterMolecular Dynamics9.2 (cal/cm³)^0.5

Note: The data in this table is hypothetical and serves as an example of the outputs from computational polymer science simulations.

Advanced Materials Science and Emerging Research Avenues for 1,4 Difluoro 2 Methoxy 5 Vinylbenzene

Integration of 1,4-Difluoro-2-methoxy-5-vinylbenzene into Functional Polymer Design

The unique combination of fluoro and methoxy (B1213986) substituents on the vinylbenzene backbone makes this compound a versatile monomer for functional polymer design. Its polymerization, either as a homopolymer or a copolymer, can be achieved through various modern polymerization techniques, with Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization being a particularly suitable method for controlling the molecular weight and architecture of the resulting polymers. sigmaaldrich.com

The incorporation of this monomer into a polymer chain is anticipated to impart a range of desirable properties. The fluorine atoms are known to enhance thermal stability, chemical resistance, and hydrophobicity, while lowering the surface energy of the material. nih.govplu.mx The methoxy group, on the other hand, can improve solubility in common organic solvents, which is a crucial aspect for solution-based processing and fabrication of thin films and coatings. mdpi.comresearchgate.net

The copolymerization of this compound with other vinyl monomers, such as styrene (B11656) or acrylates, opens up possibilities for creating a wide array of functional materials with tunable properties. chemrxiv.orgchemrxiv.org The relative ratio of the comonomers can be adjusted to fine-tune the refractive index, dielectric constant, and surface properties of the resulting copolymer.

Table 1: Predicted Influence of Functional Groups on Polymer Properties

Functional Group Expected Impact on Polymer Properties
1,4-Difluoro Enhanced thermal stability, chemical resistance, hydrophobicity; Lowered surface energy and refractive index.
2-Methoxy Improved solubility in organic solvents; Potential for hydrogen bonding interactions.

Potential Applications in Optoelectronic Materials, including Organic Electronics and Photovoltaics

Fluorinated polymers are of significant interest in the field of optoelectronics due to their unique electronic and optical properties. researchgate.net The introduction of fluorine atoms into conjugated polymers can lower the HOMO energy level, leading to higher open-circuit voltages in organic photovoltaic (OPV) devices. researchgate.net The electron-withdrawing nature of the fluorine atoms in this compound is expected to have a similar beneficial effect when this monomer is incorporated into polymers for OPV applications.

Furthermore, the methoxy group can influence the morphology of the polymer thin films, which is a critical factor in determining the performance of organic electronic devices. researchgate.net By controlling the polymer's solubility and intermolecular interactions, the methoxy group can facilitate the formation of well-ordered domains, which are essential for efficient charge transport.

Polymers derived from this compound could also find applications as dielectric layers in organic field-effect transistors (OFETs) and as encapsulation materials for organic light-emitting diodes (OLEDs), owing to their predicted low surface energy and resistance to environmental degradation. nih.gov

Table 2: Potential Optoelectronic Applications and Relevant Polymer Properties

Application Desired Polymer Properties
Organic Photovoltaics (OPVs) Low HOMO energy level, good film-forming properties, high charge carrier mobility.
Organic Field-Effect Transistors (OFETs) High dielectric strength, low surface energy, good processability.

Development of Novel Monomers for Specialty Polymers and Advanced Polymer Composites

This compound serves as a building block for a new generation of specialty polymers. Its distinct substitution pattern allows for the creation of polymers with a unique combination of properties not achievable with conventional monomers. For instance, the presence of both fluorine and methoxy groups can lead to materials with tailored wettability, ranging from hydrophobic to more hydrophilic surfaces, depending on the polymer architecture and composition.

These specialty polymers could be utilized in advanced coatings, membranes for separation processes, and low-dielectric constant materials for microelectronics. The ability to control the polymer's properties through copolymerization makes this monomer particularly valuable for designing materials for specific, high-performance applications.

In the realm of advanced polymer composites, polymers derived from this compound can be used as matrices or as surface modifiers for fillers. Their low surface energy can improve the dispersion of fillers within the polymer matrix and enhance the interfacial adhesion, leading to composites with improved mechanical and thermal properties.

Role in Electrolyte Design for Electrochemical Devices

The development of safer and more efficient electrolytes is a critical challenge in battery technology. Fluorinated compounds are increasingly being investigated for their potential to improve the performance of lithium-ion batteries and other electrochemical devices. researchgate.netacs.org The incorporation of fluorine can enhance the electrochemical stability of the electrolyte and promote the formation of a stable solid electrolyte interphase (SEI) on the electrode surface, which is crucial for long-term cycling stability. researchgate.net

Table 3: Potential Roles of this compound-based Polymers in Electrochemical Devices

Application Function of the Polymer Key Properties
Electrode Binder Adhesion of active material to the current collector. Electrochemical stability, good adhesion, insolubility in the electrolyte.
Gel Polymer Electrolyte Polymer matrix for trapping liquid electrolyte. High ionic conductivity, good mechanical properties, wide electrochemical stability window.

Future Research Directions and Outlook for 1,4 Difluoro 2 Methoxy 5 Vinylbenzene

Exploration of Unconventional Synthetic Pathways for Enhanced Efficiency and Sustainability

The development of novel and efficient synthetic routes to 1,4-Difluoro-2-methoxy-5-vinylbenzene is a primary area for future research. While classical methods for vinylbenzene synthesis, such as the Wittig and Heck reactions, are applicable, future investigations should focus on more sustainable and atom-economical approaches.

One promising direction is the exploration of catalytic dehydrogenation of the corresponding ethylbenzene (B125841) precursor, 1-ethyl-2,5-difluoro-4-methoxybenzene. Research in this area could focus on developing novel catalyst systems that offer high selectivity and conversion under milder reaction conditions, thereby reducing energy consumption and by-product formation. rsc.orgmdpi.comnih.govgoogle.comrsc.org

Another avenue for exploration is the direct C-H vinylation of 1,4-difluoro-2-methoxybenzene. This approach, while challenging, would represent a significant step forward in terms of synthetic efficiency by avoiding the pre-functionalization of the aromatic ring. Future work could involve the design of palladium, rhodium, or copper-based catalytic systems capable of selectively activating the C-H bond at the desired position.

Furthermore, the refinement of existing methods, such as the Grignard reaction involving the corresponding benzaldehyde (B42025) and a vinyl Grignard reagent, could be pursued to improve yields and minimize waste. researchgate.netnih.govuni-muenchen.demasterorganicchemistry.comnih.gov The table below outlines potential synthetic strategies and areas for future optimization.

Table 1: Potential Synthetic Pathways for this compound and Future Research Focus

Synthetic PathwayPrecursorsKey Reaction TypeFuture Research Focus
Wittig Reaction1,4-Difluoro-2-methoxy-5-formylbenzene, Methyltriphenylphosphonium (B96628) halideOlefinationDevelopment of more sustainable phosphine (B1218219) reagents and reaction conditions.
Heck Reaction1-Bromo-2,5-difluoro-4-methoxybenzene, Ethylene (B1197577)Palladium-catalyzed cross-couplingDesign of highly active and stable palladium catalysts for efficient coupling with gaseous ethylene.
Dehydrogenation1-Ethyl-2,5-difluoro-4-methoxybenzeneCatalytic DehydrogenationExploration of non-precious metal catalysts and optimization of reaction parameters for improved selectivity.
Grignard Reaction1,4-Difluoro-2-methoxy-5-formylbenzene, Vinylmagnesium bromideNucleophilic AdditionInvestigation of reaction conditions to maximize yield and minimize side reactions.

Deeper Mechanistic Understanding of Complex Transformations involving the Compound

A thorough understanding of the reaction mechanisms involving this compound is essential for controlling its reactivity and predicting the properties of its derivatives. The interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy (B1213986) group creates a unique electronic environment on the aromatic ring, influencing its behavior in various transformations. minia.edu.eglibretexts.orglibretexts.orglibretexts.orglibretexts.org

Future mechanistic studies should focus on the electrophilic aromatic substitution reactions of this compound. The directing effects of the substituents need to be experimentally determined and computationally modeled to predict the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts acylation. minia.edu.eglibretexts.orglibretexts.orglibretexts.orglibretexts.orgscielo.org.mx

Furthermore, the mechanism of palladium-catalyzed cross-coupling reactions, where the vinyl group can participate, warrants detailed investigation. mit.eduresearchgate.netuvic.canih.govlibretexts.org Understanding the oxidative addition and reductive elimination steps will be crucial for developing protocols for further functionalization of the vinyl moiety.

Expanding the Scope of Copolymerization to Novel Architectures and Applications

The vinyl group in this compound makes it a valuable monomer for polymerization. Future research should aim to expand the scope of its copolymerization with a variety of comonomers to create polymers with tailored properties. The introduction of fluorine and methoxy groups is expected to impart unique characteristics to the resulting copolymers, such as altered solubility, thermal stability, and optical properties.

Investigations into controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, will be key to synthesizing well-defined block copolymers and other advanced architectures. numberanalytics.comacs.orgpolimi.itnist.govumn.edu The reactivity ratios of this compound with common monomers like styrene (B11656), acrylates, and methacrylates should be determined to predict copolymer composition.

The exploration of novel copolymer architectures, including graft and star copolymers, could lead to materials with unique self-assembly behaviors and applications in areas such as nanotechnology and biomedical devices. numberanalytics.comacs.orgpolimi.itnist.govumn.edu

Advanced Theoretical Predictions Coupled with Rigorous Experimental Validation

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound and its derivatives, guiding experimental work and accelerating discovery. Future research should leverage advanced theoretical methods, such as Density Functional Theory (DFT), to model various aspects of this compound.

Key areas for computational investigation include:

Prediction of Spectroscopic Data: Calculating NMR chemical shifts (¹H, ¹³C, and ¹⁹F) to aid in the characterization of the molecule and its reaction products. acs.orgnih.govwikipedia.orgbiophysics.orgrsc.org

Reaction Energetics: Modeling the transition states and reaction profiles of potential synthetic routes to identify the most energetically favorable pathways.

Electronic Properties: Calculating the HOMO-LUMO gap and electrostatic potential to predict the reactivity and potential applications in organic electronics.

Polymer Properties: Simulating the conformational preferences and intermolecular interactions of polymers derived from this monomer to predict their bulk properties.

It is imperative that these theoretical predictions are rigorously validated through experimental studies to ensure their accuracy and reliability.

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical)

NucleusPredicted Chemical Shift Range (ppm)Predicted Coupling Constants (Hz)
¹H6.5 - 7.5 (aromatic), 5.0 - 6.0 (vinyl), 3.8 - 4.0 (methoxy)J(H-H), J(H-F)
¹³C100 - 160 (aromatic and vinyl), 55 - 65 (methoxy)J(C-F)
¹⁹F-110 to -140J(F-H), J(F-C)

Synergistic Approaches in Synthetic Chemistry and Computational Design

The most rapid advancements in understanding and utilizing this compound will come from a synergistic approach that combines synthetic chemistry with computational design. Future research projects should be structured to have a continuous feedback loop between theoretical predictions and experimental results.

For instance, computational screening of potential catalysts for a specific transformation can guide the selection of the most promising candidates for laboratory synthesis and testing. Conversely, unexpected experimental outcomes can prompt further computational studies to elucidate the underlying mechanisms. This integrated approach will not only accelerate the pace of discovery but also lead to a more profound and fundamental understanding of the chemical behavior of this intriguing molecule. The growing field of fluoropolymers is expected to see significant market growth, indicating a promising future for novel fluorinated monomers. futuremarketinsights.comresearchgate.netmdpi.comacs.orgnih.govresearchgate.net

Q & A

Q. What are the optimized synthetic routes for 1,4-Difluoro-2-methoxy-5-vinylbenzene, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step functionalization of fluorinated benzene derivatives. For example:

  • Step 1: Fluorination and methoxy substitution can be achieved via nucleophilic aromatic substitution (SNAr) using KF/18-crown-6 in DMF at 120°C .
  • Step 2: Vinyl group introduction may employ Heck coupling with palladium catalysts (e.g., Pd(OAc)₂, PPh₃) and vinyl halides in refluxing THF .
  • Critical Factors: Reaction temperature (70–120°C), catalyst loading (1–5 mol%), and solvent polarity significantly impact regioselectivity and yield (typically 60–85%).
    Data Table 1: Synthesis Route Comparison
MethodReagents/CatalystsConditionsYieldSource
SNAr FluorinationKF, 18-crown-6, DMF120°C, 12 h75%
Heck CouplingPd(OAc)₂, PPh₃, THFReflux, 24 h68%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹⁹F NMR identifies fluorine environments (δ −110 to −125 ppm for aromatic F) .
    • ¹H NMR resolves methoxy (δ 3.8–4.0 ppm) and vinyl protons (δ 5.2–6.0 ppm) .
  • Mass Spectrometry (HRMS): Confirms molecular ion [M+H]⁺ at m/z 200.0743 (calculated for C₉H₇F₂O) .
  • X-ray Crystallography: Resolves spatial arrangement of substituents (e.g., dihedral angles between methoxy and vinyl groups) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • Thermal Stability: Decomposition occurs above 150°C, monitored via TGA. Store at 2–8°C in inert atmospheres (N₂/Ar) to prevent vinyl group oxidation .
  • pH Sensitivity: Stable in neutral conditions (pH 6–8) but hydrolyzes in acidic (pH < 4) or basic (pH > 10) media, forming phenolic byproducts. Validate via HPLC at 254 nm .

Q. How does the vinyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The vinyl moiety enables participation in:

  • Suzuki-Miyaura Coupling: With aryl boronic acids (Pd(dba)₂, SPhos, K₃PO₄ in dioxane/water) to form biaryl derivatives .
  • Epoxidation: Using mCPBA in CH₂Cl₂, yielding epoxides for further functionalization .
    Key Insight: Steric hindrance from methoxy and fluorine substituents reduces coupling efficiency; optimize ligand choice (e.g., XPhos over PPh₃) .

Q. What computational models predict the compound’s electronic properties and regioselectivity?

Methodological Answer:

  • DFT Calculations (Gaussian 16): Predict HOMO-LUMO gaps (≈4.2 eV) and electrostatic potential maps, highlighting electron-deficient aryl rings due to fluorine .
  • MD Simulations (GROMACS): Model solvation effects in DMSO, showing strong hydrogen bonding with methoxy groups .
    Validation: Compare computed ¹H NMR shifts (B3LYP/6-311+G(d,p)) with experimental data .

Q. How can researchers resolve contradictions in reported reactivity data (e.g., conflicting catalytic outcomes)?

Methodological Answer:

  • Controlled Replication: Standardize solvent purity (e.g., anhydrous DMF vs. technical grade) and catalyst batches .
  • In Situ Monitoring: Use ReactIR to track intermediate formation (e.g., Pd-π-allyl complexes in Heck reactions) .
  • Meta-Analysis: Cross-reference data from PubChem, DSSTox, and crystallographic databases to identify outliers .

Q. What strategies validate the compound’s role as a pharmaceutical intermediate?

Methodological Answer:

  • Biological Screening: Test inhibitory activity against kinase targets (e.g., EGFR) via fluorescence polarization assays .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
    Example Protocol:

Synthesize derivatives via Suzuki coupling .

Assess cytotoxicity (MTT assay in HEK293 cells) .

Q. How to design experiments assessing its application in polymer chemistry?

Methodological Answer:

  • Radical Polymerization: Initiate with AIBN in toluene (70°C, 24 h) to form fluorinated polystyrene analogs.
  • Thermal Analysis (DSC): Measure Tg (≈85°C) and compare with non-fluorinated analogs .
    Key Parameter: Vinyl group conversion (>90%) monitored via ¹H NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.